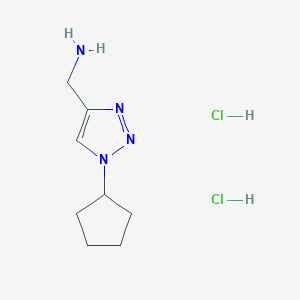

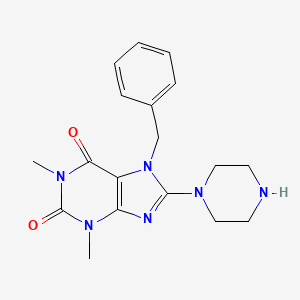

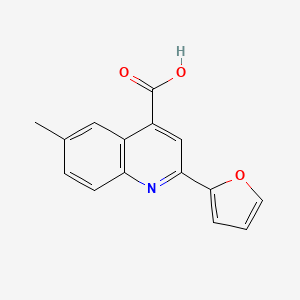

![molecular formula C19H14ClFN4OS B2566532 N-(2-(2-(4-クロロフェニル)チアゾロ[3,2-b][1,2,4]トリアゾール-6-イル)エチル)-3-フルオロベンゾアミド CAS No. 894050-15-8](/img/structure/B2566532.png)

N-(2-(2-(4-クロロフェニル)チアゾロ[3,2-b][1,2,4]トリアゾール-6-イル)エチル)-3-フルオロベンゾアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamide” is a compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles. Thiazolo[3,2-b][1,2,4]triazoles have shown promising anticancer activity against a range of cancer cell lines, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines .

Synthesis Analysis

The synthesis of thiazolo[3,2-b][1,2,4]triazoles involves the reaction of 2-mercaptobenzimidazole with ketones in boiling AcOH/H2SO4 to afford 2-benzimidazolylthioacetophenone derivatives. These sulphides are then cyclized to give the corresponding thiazolo[3,2-b]benzimidazoles using PPA or [hydroxy(tosyloxy)iodo]benzene .

Molecular Structure Analysis

The molecular structure of thiazolo[3,2-b][1,2,4]triazoles was determined by (1)H NMR, (13)C NMR, and X-ray analysis .

Chemical Reactions Analysis

Thiazolo[3,2-b][1,2,4]triazoles are characterized by their potent anticancer activity. The structures of these compounds were determined by (1)H NMR, (13)C NMR, and X-ray analysis .

科学的研究の応用

- チアゾロ[3,2-a]ピリミジン誘導体は、2位が置換されたチアゾール環を含むものも含め、高い抗腫瘍活性を示すことが実証されています . これらの化合物は、新規抗がん剤の設計のための有望な足場として役立つ可能性があります。

- 研究により、特定のチアゾロ[3,2-a]ピリミジン誘導体は抗菌活性を示すことが明らかになっています。 これらの化合物は、細菌感染症との闘いにおける潜在能力をさらに探求することができます .

- チアゾロ[3,2-a]ピリミジン誘導体は、その抗炎症作用について調査されてきました。 炎症経路におけるその作用機序と相互作用を理解することで、新しい治療戦略につながる可能性があります .

- 言及された化合物に関する具体的な研究は限られていますが、関連するチアゾロ[3,2-a]ピリミジンは、鎮痛効果について評価されています . 疼痛管理におけるこの化合物の可能性を評価するために、さらなる探求が必要です。

- チアゾロ[3,2-a]ピリミジン-3(2H)-オン誘導体中の活性メチレン基 (C2H2) は、求電子試薬に対して非常に反応性が高いです . 研究者は、特定の用途に合わせてこの基を修飾するための官能化戦略を探求することができます。

抗腫瘍活性

抗菌特性

抗炎症効果

鎮痛活性

癌細胞株の阻害

活性メチレン基の官能化

要約すると、この化合物は、腫瘍学、抗菌研究、および抗炎症研究で有望です。 ただし、これらのさまざまな分野におけるその可能性を最大限に引き出すには、さらなる調査が必要です。 🌟 . さらに情報が必要な場合や、追加の質問がある場合は、遠慮なくお問い合わせください。

作用機序

Target of Action

The primary targets of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamide Compounds with similar structures have been reported to exhibit anticancer properties , suggesting that this compound may also target cancer cells.

Mode of Action

The exact mode of action of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamide It is mentioned that the compound showed superior top1 inhibitory activity . Top1, or topoisomerase I, is an enzyme that alters the supercoiling of DNA, and its inhibition can lead to DNA damage and cell death, particularly in rapidly dividing cells such as cancer cells.

Biochemical Pathways

The biochemical pathways affected by N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamide Given its potential anticancer properties and top1 inhibitory activity , it can be inferred that this compound may affect DNA replication and transcription pathways, leading to cell cycle arrest and apoptosis in cancer cells.

Result of Action

The molecular and cellular effects of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamide Based on its potential anticancer properties and top1 inhibitory activity , it can be inferred that this compound may induce DNA damage, cell cycle arrest, and apoptosis in cancer cells.

将来の方向性

The future directions for the research and development of thiazolo[3,2-b][1,2,4]triazoles, including “N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamide”, involve the advancement of novel potential drug candidates having better efficacy and selectivity . The comprehensive compilation of work carried out on the 1,2,4-triazole nucleus will provide an inevitable scope for researchers .

特性

IUPAC Name |

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClFN4OS/c20-14-6-4-12(5-7-14)17-23-19-25(24-17)16(11-27-19)8-9-22-18(26)13-2-1-3-15(21)10-13/h1-7,10-11H,8-9H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKAZDGYJCNYSCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClFN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

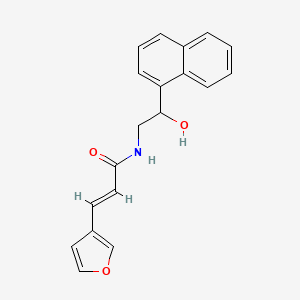

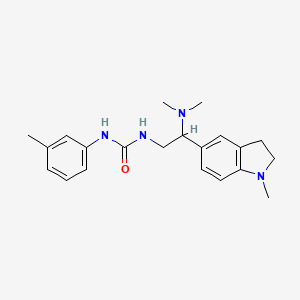

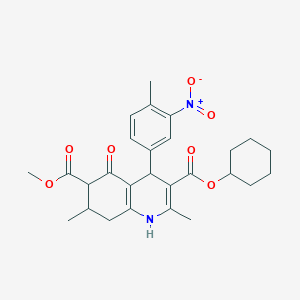

![2-(benzylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2566450.png)

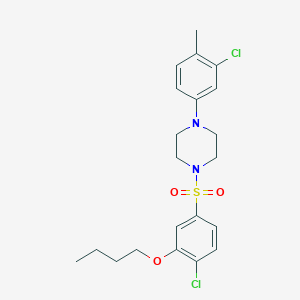

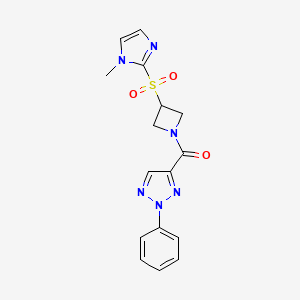

![N-(5-(4-phenyltetrahydro-2H-pyran-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2566460.png)

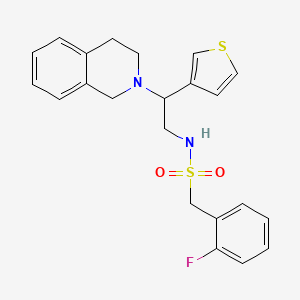

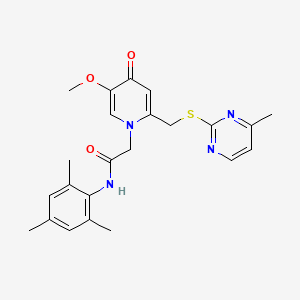

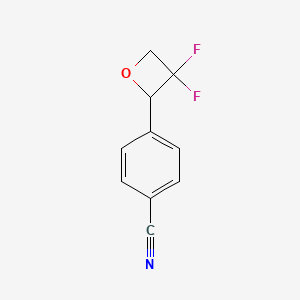

![5-((2,4-dichlorobenzyl)thio)-6-isopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2566472.png)